molecular formula C7H8N2O3 B2840289 Methyl 5-formyl-1-methylimidazole-4-carboxylate CAS No. 2090810-87-8

Methyl 5-formyl-1-methylimidazole-4-carboxylate

Cat. No.: B2840289
CAS No.: 2090810-87-8
M. Wt: 168.152
InChI Key: HEUSOAKVBOWOAI-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methylimidazole-4-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 4-position of the imidazole ring.

Properties

IUPAC Name

methyl 5-formyl-1-methylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-4-8-6(5(9)3-10)7(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUSOAKVBOWOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090810-87-8
Record name methyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate
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Preparation Methods

Reaction Mechanism and Catalytic System

The Pd/BaSO₄-catalyzed hydrogenation method, adapted from thiazole derivatives, offers a viable pathway for formyl group introduction. For methyl 1-methylimidazole-4-carboxylate, the protocol involves:

  • Chlorination : Treatment of methyl 1-methylimidazole-4-carboxylate with thionyl chloride (SOCl₂) converts the 5-methyl group to an acid chloride.
  • Hydrogenation : The resulting imidazole-5-carboxylic acid chloride undergoes gas-phase hydrogenation over Pd/BaSO₄ (5 μm, 7.5% Pd loading) in refluxing xylene (140°C).

The catalytic cycle proceeds via adsorption of hydrogen on palladium, followed by nucleophilic attack on the acid chloride’s carbonyl carbon, yielding the formyl group. This method achieves 72–85% yields in thiazole systems, suggesting comparable efficiency for imidazoles under optimized conditions.

Optimization Parameters

  • Catalyst Loading : 7.5% Pd/BaSO₄ ensures sufficient active sites without metal aggregation.
  • Solvent : Xylene’s high boiling point (139°C) facilitates reflux, enhancing reaction kinetics.
  • Hydrogen Flow Rate : 30 mL/min ensures consistent H₂ availability, critical for preventing intermediate decomposition.

Table 1 : Key Reaction Parameters for Pd/BaSO₄ Hydrogenation

Parameter Value Source Reference
Temperature 140°C
Catalyst Pd/BaSO₄ (7.5% Pd)
Reaction Time 4–6 hours
Yield (Thiazole) 78%

Vilsmeier-Haack Formylation of Methyl 1-Methylimidazole-4-Carboxylate

Regioselective Formylation

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. For methyl 1-methylimidazole-4-carboxylate:

  • Reagent Preparation : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the electrophilic chloroiminium intermediate.
  • Electrophilic Attack : The imidazole’s C5 position, activated by the electron-donating methyl group at N1, undergoes formylation.
  • Quenching : Hydrolysis with aqueous sodium acetate yields the aldehyde.

Limitations and Yield Optimization

  • Steric Effects : The C4 methyl ester may hinder formylation at C5, necessitating excess POCl₃ (3–5 equiv).
  • Temperature Control : Reactions conducted at 0–5°C minimize side reactions, improving yields to ~65% based on analogous imidazole formylations.

Esterification of 5-Formyl-1-Methylimidazole-4-Carboxylic Acid

Acid-Catalyzed Esterification

5-Formyl-1-methylimidazole-4-carboxylic acid serves as a precursor for the target ester. Fisher esterification employs:

  • Catalyst : Concentrated H₂SO₄ (0.1 equiv)
  • Solvent : Methanol (excess as solvent and reactant)
  • Conditions : Reflux at 65°C for 12 hours

The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide reagents (e.g., DCC) with DMAP catalyze esterification:

  • Activation : DCC converts the carboxylic acid to an O-acylisourea intermediate.
  • Nucleophilic Substitution : Methanol displaces the intermediate, forming the ester.

This method achieves >90% conversion in related heterocycles but requires anhydrous conditions.

Table 2 : Esterification Methods Comparison

Method Yield Conditions Advantages
Acid-Catalyzed 70–75% H₂SO₄, MeOH, 12h Low cost, simple setup
DCC/DMAP 85–90% Anhydrous, 24h High purity, mild conditions

Oxidative Conversion of 5-Methyl to 5-Formyl

Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) selectively oxidizes methyl groups α to heteroatoms:

  • Substrate : Methyl 5-methyl-1-methylimidazole-4-carboxylate
  • Conditions : Dioxane, 80°C, 8 hours
  • Mechanism : SeO₂ abstracts a hydrogen radical, forming a selenide intermediate, which hydrolyzes to the aldehyde.

Despite historical use, SeO₂’s toxicity and overoxidation risks (to COOH) limit industrial applicability.

Catalytic Oxidation with MnO₂

Manganese dioxide (MnO₂) offers a greener alternative under mild conditions:

  • Solvent : Dichloromethane (25°C)
  • Time : 24 hours
  • Yield : ~60% (estimated from benzyl alcohol oxidations)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methylimidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Methyl 5-carboxy-1-methylimidazole-4-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1-methylimidazole-4-carboxylate.

    Substitution: Various amides or esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-carboxy-1-methylimidazole-4-carboxylate
  • Methyl 5-hydroxymethyl-1-methylimidazole-4-carboxylate
  • Methyl 5-amino-1-methylimidazole-4-carboxylate

Uniqueness

Methyl 5-formyl-1-methylimidazole-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 5-formyl-1-methylimidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family, characterized by its unique functional groups, including a formyl and a carboxylic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC7H8N2O4
Molecular Weight154.12 g/mol
CAS Number85110-06-1
Chemical StructureStructure

The presence of both the formyl and carboxylic acid groups enhances its reactivity and biological interactions, making it a versatile compound for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups can engage in hydrogen bonding and electrostatic interactions, influencing its binding affinity and modulating biological processes.

Target Interactions

  • Enzyme Inhibition : The imidazole derivatives are known to inhibit certain enzymes by mimicking substrate structures or binding to active sites.
  • Receptor Modulation : These compounds can also act as modulators of receptor activity, affecting signaling pathways associated with various cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and pro-apoptotic factors. For instance, treatment with this compound resulted in increased levels of p53 and Bax proteins while decreasing Bcl-2 expression, indicating a shift towards apoptosis .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various imidazole derivatives, including this compound, showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cancer Cell Studies : In a controlled laboratory setting, cancer cell lines treated with this compound showed significant reductions in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives but stands out due to its unique combination of functional groups that enhance its biological activity.

CompoundKey FeaturesBiological Activity
4-Methyl-5-imidazolecarboxaldehydeLacks ester groupModerate antimicrobial activity
Imidazole-4-carboxylic acidContains only carboxylic acid groupLimited anticancer properties
Methyl 4-imidazolecarboxylateDifferent position for formyl groupVariable biological effects

Q & A

Q. Advanced Research Focus

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) .
  • ADMET Prediction : SwissADME or pkCSM models evaluate pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

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